molecular formula C20H18FNO3 B11382776 N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-3-methoxybenzamide

N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-3-methoxybenzamide

Cat. No.: B11382776
M. Wt: 339.4 g/mol
InChI Key: AJFSPAAPIWMRDB-UHFFFAOYSA-N
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Description

N-[(3-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methoxybenzamide is an organic compound that belongs to the class of benzamides This compound features a complex structure with a fluorophenyl group, a furan ring, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methoxybenzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(3-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methoxybenzamide
  • N-[(3-Bromophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methoxybenzamide
  • N-[(3-Methylphenyl)methyl]-N-[(furan-2-yl)methyl]-3-methoxybenzamide

Uniqueness

N-[(3-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methoxybenzamide is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine substitution can significantly alter the compound’s chemical properties, such as its reactivity, stability, and biological activity, compared to its analogs with different substituents.

Properties

Molecular Formula

C20H18FNO3

Molecular Weight

339.4 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-3-methoxybenzamide

InChI

InChI=1S/C20H18FNO3/c1-24-18-8-3-6-16(12-18)20(23)22(14-19-9-4-10-25-19)13-15-5-2-7-17(21)11-15/h2-12H,13-14H2,1H3

InChI Key

AJFSPAAPIWMRDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N(CC2=CC(=CC=C2)F)CC3=CC=CO3

Origin of Product

United States

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